molecular formula C14H13NO4 B6363904 2-(3,4-Dimethoxyphenyl)nicotinic acid CAS No. 1226154-09-1

2-(3,4-Dimethoxyphenyl)nicotinic acid

Cat. No.: B6363904
CAS No.: 1226154-09-1
M. Wt: 259.26 g/mol
InChI Key: LXEZXJQCRDIYQX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a 3,4-dimethoxyphenyl substituent at the 2-position of the pyridine ring. Nicotinic acid derivatives are widely explored for their biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties . The 3,4-dimethoxy substitution on the phenyl ring is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and receptor binding due to electron-donating effects and reduced steric hindrance .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-11-6-5-9(8-12(11)19-2)13-10(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEZXJQCRDIYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)nicotinic acid typically involves the reaction of nicotinic acid derivatives with 3,4-dimethoxyphenyl compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for 2-(3,4-Dimethoxyphenyl)nicotinic acid are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aromatic ring of the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)nicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is known that similar compounds, such as nicotinic acid derivatives, act by modulating various biological pathways, including those involved in lipid metabolism and inflammation . The exact molecular targets and pathways for 2-(3,4-Dimethoxyphenyl)nicotinic acid remain an area of active research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • 6-(3,4-Dimethoxyphenyl)nicotinic Acid (CAS 887976-58-1): This isomer differs in the position of the dimethoxyphenyl group (attached to the 6-position of the nicotinic acid ring). For example, the 6-substituted derivative may exhibit different solubility or metabolic stability compared to the 2-substituted analog due to steric effects near the pyridine nitrogen .
  • 2-[(2,4-Dimethoxyphenyl)amino]nicotinic Acid (CAS 460363-29-5): Here, the dimethoxyphenyl group is linked via an amino group at the 2-position of the nicotinic acid. The amino linker introduces hydrogen-bonding capability, which could enhance binding affinity to enzymes or receptors compared to the direct phenyl attachment in the parent compound .

Functional Group Modifications

  • However, the ester form is typically a prodrug, requiring hydrolysis in vivo to release the active carboxylic acid .
  • 2-(3-Methoxyphenyl)nicotinic Acid (CAS 912773-03-6):
    Replacing the 3,4-dimethoxy group with a single methoxy group reduces steric bulk and electron-donating effects, which may diminish receptor binding in certain contexts. This compound serves as a simpler analog for structure-activity relationship (SAR) studies .

Substituent Variations

  • 2-[(3,4-Dimethylphenyl)amino]nicotinic Acid: Substituting methoxy groups with methyl groups eliminates the oxygen-mediated electronic effects, resulting in a purely hydrophobic substituent. This modification could alter solubility and metabolic stability, making it useful for probing the role of polar interactions in biological activity .
  • (3,4-Dimethoxyphenyl)acetic Acid (CAS 93-40-3):
    This compound replaces the nicotinic acid ring with an acetic acid chain. The shorter, more flexible structure may reduce rigidity and target specificity compared to the nicotinic acid scaffold. It is commonly used as a precursor in synthesizing bioactive molecules like dopamine agonists .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties
2-(3,4-Dimethoxyphenyl)nicotinic acid Not Available C₁₄H₁₃NO₅ 3,4-Dimethoxyphenyl at C2 Likely polar, moderate solubility
6-(3,4-Dimethoxyphenyl)nicotinic Acid 887976-58-1 Not Available 3,4-Dimethoxyphenyl at C6 Steric hindrance near pyridine N
Ethyl 2-(3,4-Dimethoxyphenyl)nicotinate 1988754-68-2 C₁₆H₁₇NO₅ Ethyl ester of nicotinic acid Higher lipophilicity
(3,4-Dimethoxyphenyl)acetic Acid 93-40-3 C₁₀H₁₂O₄ Acetic acid chain Flexible backbone, MW 196.2

Key Research Findings

  • Bioavailability : Ester derivatives like Ethyl 2-(3,4-Dimethoxyphenyl)nicotinate may offer better absorption profiles than the free acid form, though activation via hydrolysis is required .
  • Structural Rigidity : Nicotinic acid derivatives generally exhibit greater conformational rigidity compared to arylacetic acids, which may translate to higher target specificity .

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